4'-Aminobiphenyl-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTPJFVSTBGVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346370 | |

| Record name | 4'-aminobiphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25829-61-2 | |

| Record name | 4'-aminobiphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Aminobiphenyl-2-carboxylic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4'-Aminobiphenyl-2-carboxylic acid. The information is intended to support research and development activities by providing key data and conceptual experimental protocols.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2-(4-aminophenyl)benzoic acid, is a bifunctional organic compound containing both an amino group and a carboxylic acid group attached to a biphenyl scaffold.[1] This structure makes it a versatile building block in organic synthesis and a compound of interest in various research fields, including proteomics.[2]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(4-aminophenyl)benzoic acid | [1] |

| Synonym(s) | 4'-amino-[1,1'-biphenyl]-2-carboxylic acid | [1] |

| CAS Number | 25829-61-2 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |

| Molecular Weight | 213.23 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O | [3] |

| InChI | InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16) | [3] |

| InChIKey | DHTPJFVSTBGVFV-UHFFFAOYSA-N | [3] |

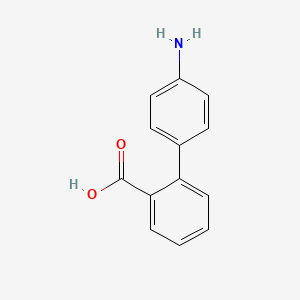

Chemical Structure

The molecule consists of two phenyl rings linked together. A carboxylic acid group is substituted at the 2-position of one ring, and an amino group is at the 4'-position of the other ring. This specific arrangement of functional groups dictates its chemical reactivity and potential for forming hydrogen bonds and other non-covalent interactions.

Caption: Structure of this compound with key functional groups.

Spectroscopic Information

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

-

¹³C NMR Spectra: Data is available and can be used to confirm the carbon skeleton of the molecule.[3]

-

Mass Spectrometry (GC-MS): Mass spectral data is available, typically showing a molecular ion peak corresponding to its molecular weight, which aids in confirming its identity.[3]

Conceptual Experimental Protocols

A. Conceptual Synthesis via Suzuki Coupling

The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.

-

Objective: To synthesize this compound from commercially available precursors.

-

Proposed Reactants:

-

Aryl Halide: 2-Bromobenzoic acid or its corresponding ester (e.g., methyl 2-bromobenzoate).

-

Arylboronic Acid: 4-Aminophenylboronic acid or its N-protected derivative (e.g., 4-(Boc-amino)phenylboronic acid) to prevent side reactions involving the amino group.

-

Catalyst: A palladium(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

-

Solvent: A two-phase system, often involving toluene, dimethoxyethane (DME), or tetrahydrofuran (THF) with water.

-

-

Methodology:

-

Protection (If necessary): If using 4-(Boc-amino)phenylboronic acid, the amino group is pre-protected. This prevents the amine from interfering with the catalyst.

-

Reaction Setup: The aryl halide, arylboronic acid, palladium catalyst, and base are combined in the chosen solvent system in a reaction flask.

-

Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

-

Heating: The mixture is heated with stirring (typically 80-100 °C) for several hours until reaction completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Deprotection & Saponification (If necessary): If an N-protected starting material and an ester were used, the resulting intermediate is treated with an acid (like trifluoroacetic acid or HCl) to remove the Boc protecting group, followed by saponification (e.g., with NaOH) to hydrolyze the ester to the carboxylic acid. The final product is obtained after acidification to precipitate the carboxylic acid.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

B. Analytical Methods for Characterization

-

High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the final product.[4] A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid is typically suitable for this class of compounds.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Caption: Conceptual workflow for the synthesis and analysis of the target compound.

Applications and Biological Context

This compound is designated as a product for proteomics research.[2] Its structure allows it to be used as a chemical probe or a building block for synthesizing larger molecules that can interact with proteins. The amino group can be a site for conjugation, while the carboxylic acid can participate in electrostatic interactions or amide bond formation.

It is critical to note that the parent compound, 4-aminobiphenyl (without the carboxylic acid group), is a well-known carcinogen, particularly associated with bladder cancer.[6][7][8] It exerts its effect after metabolic activation to form DNA adducts.[7] While the toxicological properties of this compound itself are not well-documented, it should be handled with extreme caution, assuming potential toxicity due to its structural similarity to a known carcinogen.

Safety and Handling

Given the potential hazards, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.

-

Handling: Avoid contact with skin and eyes. Prevent dust formation. Keep away from ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound | C13H11NO2 | CID 611615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

4'-Aminobiphenyl-2-carboxylic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value | Reference |

| CAS Number | 25829-61-2 | [1][2] |

| Molecular Formula | C13H11NO2 | [1][2] |

| Molecular Weight | 213.24 g/mol | [1][2] |

| IUPAC Name | 2-(4-aminophenyl)benzoic acid | [2] |

Introduction

4'-Aminobiphenyl-2-carboxylic acid is a biphenyl derivative containing both an amine and a carboxylic acid functional group. While specific applications in proteomics are not extensively documented in publicly available literature, its structure suggests significant potential as a chemical probe for studying protein interactions, identifying protein targets, and aiding in drug discovery efforts.[1] This guide outlines the fundamental properties of this compound and provides a hypothetical framework for its application in chemical proteomics, including detailed, theoretical experimental protocols.

Hypothetical Application in Chemical Proteomics: A Workflow for Target Identification

The bifunctional nature of this compound, possessing a nucleophilic amine and a carboxyl group that can be activated, makes it a candidate for development as a chemical probe. The following workflow outlines a hypothetical approach to utilize this compound for identifying protein binding partners.

Caption: Hypothetical workflow for target identification using a this compound-based probe.

Detailed Hypothetical Experimental Protocols

The following are detailed, theoretical methodologies for the key experiments outlined in the workflow above. These protocols are based on standard chemical proteomics techniques and would require optimization for this specific compound.

I. Synthesis of a Biotinylated this compound Probe

Objective: To synthesize a chemical probe by attaching a biotin reporter tag to this compound for subsequent affinity purification.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide activating agent

-

N-Hydroxysuccinimide (NHS)

-

Biotin-amine

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Methodology:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF.

-

Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Coupling with Biotin-amine:

-

To the activated ester solution, add 1.0 equivalent of biotin-amine.

-

Continue stirring the reaction at room temperature overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the biotinylated probe.

-

-

Characterization:

-

Confirm the structure and purity of the final product using LC-MS and NMR spectroscopy.

-

II. Affinity Purification of Target Proteins from Cell Lysate

Objective: To isolate proteins that interact with the synthesized probe from a complex biological sample.

Materials:

-

Biotinylated this compound probe

-

Cell line of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or biotin-containing buffer)

Methodology:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (clarified lysate) and determine the protein concentration using a standard assay (e.g., BCA).

-

-

Probe Incubation:

-

Incubate the clarified cell lysate with the biotinylated probe at a predetermined optimal concentration for 1-4 hours at 4°C with gentle rotation. A no-probe control should be run in parallel.

-

-

Affinity Capture:

-

Add pre-washed streptavidin-conjugated magnetic beads to the lysate-probe mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe and its interacting proteins to bind to the beads.

-

-

Washing:

-

Separate the beads from the lysate using a magnetic stand.

-

Wash the beads extensively with wash buffer (e.g., 5-7 times) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, on-bead digestion can also be performed.

-

III. Protein Identification by LC-MS/MS

Objective: To identify the proteins isolated by affinity purification.

Methodology:

-

Sample Preparation:

-

The eluted proteins are subjected to in-solution or on-bead tryptic digestion to generate peptides.

-

The resulting peptide mixture is desalted using C18 spin columns.

-

-

LC-MS/MS Analysis:

-

The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.

-

The identified proteins are filtered based on a false discovery rate (FDR) of <1%.

-

Potential Signaling Pathway Analysis

While no specific signaling pathways involving this compound have been documented, the parent compound, 4-aminobiphenyl, is a known carcinogen that undergoes metabolic activation to form DNA adducts, leading to mutations.[3][4] A key pathway in its mechanism of toxicity is its metabolic activation by cytochrome P450 enzymes.

Caption: Metabolic activation and carcinogenic pathway of 4-aminobiphenyl.

Conclusion

This compound presents an intriguing scaffold for the development of chemical tools in proteomics and drug discovery. While experimental data on its specific applications are currently limited, its functional groups offer clear handles for chemical modification and probe development. The hypothetical workflows and protocols provided in this guide are intended to serve as a foundational framework for researchers interested in exploring the potential of this compound. Further investigation is warranted to validate these theoretical applications and to fully elucidate the biological interactions of this compound.

References

An In-Depth Technical Guide to the Synthesis of 4'-Aminobiphenyl-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminobiphenyl-2-carboxylic acid is a valuable building block in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid handle, makes it a versatile precursor for the construction of more complex structures, including pharmaceuticals and functional polymers. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental insights and comparative data to aid researchers in their synthetic endeavors.

The core challenge in synthesizing this molecule lies in the strategic formation of the biphenyl bond while managing the two reactive functional groups. The principal retrosynthetic disconnection of this compound points to three major synthetic strategies for constructing the biaryl core: the Suzuki-Miyaura coupling, the Ullmann condensation, and the Gomberg-Bachmann reaction. This guide will delve into the specifics of each of these pathways, presenting their respective advantages, challenges, and detailed experimental considerations.

Core Synthetic Pathways

The synthesis of this compound can be approached through several established cross-coupling methodologies. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1] For the synthesis of this compound, this can be envisioned through two primary disconnection approaches:

-

Approach A: Coupling of a 2-halobenzoic acid derivative with a 4-aminophenylboronic acid derivative.

-

Approach B: Coupling of a 4-haloaniline derivative with a 2-carboxyphenylboronic acid derivative.

A significant advantage of the Suzuki-Miyaura coupling is its high functional group tolerance, often allowing for the direct use of substrates with unprotected amino and carboxylic acid groups. However, in some cases, protection of these groups may be necessary to avoid side reactions and improve yields.[3]

Protecting Group Strategy:

-

Amino Group Protection: The amino group can be protected as a carbamate (e.g., Boc, Cbz) or an amide.[3][4]

-

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester (e.g., methyl, ethyl, or benzyl ester).[4][5]

Illustrative Synthetic Scheme (Suzuki-Miyaura Coupling):

A plausible route involves the coupling of a protected 2-bromobenzoic acid ester with a protected 4-aminophenylboronic acid, followed by deprotection.

Figure 1: General workflow for the Suzuki-Miyaura coupling approach.

Experimental Protocol (Adapted from a similar synthesis of a biphenyl carboxylic acid derivative[1]):

A detailed experimental protocol for the synthesis of a related biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling has been reported on a multikilogram scale.[1] This procedure can be adapted for the synthesis of this compound.

Materials:

-

Protected 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate)

-

Protected 4-aminophenylboronic acid (e.g., 4-(Boc-amino)phenylboronic acid)

-

Palladium on carbon (Pd/C, 10%)

-

Sodium Carbonate (Na₂CO₃)

-

Solvent system (e.g., Methanol/Water)

Procedure:

-

To a solution of the protected 4-aminophenylboronic acid (1.2 equivalents) and the protected 2-halobenzoic acid derivative (1.0 equivalent) in a suitable solvent mixture (e.g., methanol/water), add sodium carbonate (2.0 equivalents).

-

To this mixture, add 10% Pd/C (e.g., 1-5 mol%).

-

Heat the reaction mixture to reflux (e.g., 70-80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Acidify the filtrate with an aqueous acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

If protecting groups were used, perform the appropriate deprotection steps. For example, a Boc group can be removed with trifluoroacetic acid, and a methyl ester can be hydrolyzed with aqueous sodium hydroxide.

-

Purify the final product by recrystallization or column chromatography.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

| Parameter | Value/Range | Reference |

| Yield | 64-82% (for a related biphenyl carboxylic acid) | [1] |

| Catalyst Loading | 1-5 mol% (Pd/C) | [1] |

| Reaction Temperature | 70-110 °C | [6] |

| Reaction Time | 2-24 hours | [1][7] |

| Base | Na₂CO₃, K₂CO₃, KOtBu | [1] |

| Solvent | Toluene/H₂O, DME/H₂O, MeOH/H₂O | [1] |

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of biaryl linkages, as well as aryl ethers and aryl amines.[8] Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[8] However, modern advancements have led to milder reaction conditions through the use of ligands and more active copper catalysts.[8]

For the synthesis of this compound, the Ullmann reaction would typically involve the coupling of a 2-halobenzoic acid with a 4-haloaniline in the presence of a copper catalyst. Due to the presence of the amino and carboxylic acid groups, a protecting group strategy is highly recommended. A common approach is to first synthesize the corresponding 4'-nitro-2-biphenylcarboxylic acid and then reduce the nitro group to an amine.

Illustrative Synthetic Scheme (Ullmann Condensation followed by Reduction):

Figure 2: General workflow for the Ullmann condensation and subsequent reduction.

Experimental Protocol (General Procedure for Ullmann Condensation):

A general procedure for the Ullmann condensation can be adapted for this synthesis.

Materials:

-

2-Halobenzoic acid ester (e.g., methyl 2-iodobenzoate)

-

1-Halo-4-nitrobenzene (e.g., 1-bromo-4-nitrobenzene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, combine the 2-halobenzoic acid ester (1.0 equivalent), 1-halo-4-nitrobenzene (1.2 equivalents), CuI (10-20 mol%), and K₂CO₃ (2.0 equivalents).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to a high temperature (e.g., 120-160 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the intermediate 4'-nitro-2-biphenylcarboxylic acid ester by column chromatography.

-

Reduce the nitro group using standard conditions (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂ in HCl).

-

If an ester was used, hydrolyze it to the carboxylic acid.

Quantitative Data Summary (Ullmann Condensation):

| Parameter | Value/Range | Reference |

| Yield | Moderate to good (highly substrate dependent) | [8] |

| Catalyst Loading | 10-100 mol% (Cu) | [8] |

| Reaction Temperature | 120-220 °C | [8] |

| Reaction Time | 12-48 hours | [8] |

| Base | K₂CO₃, Cs₂CO₃ | [8] |

| Solvent | DMF, NMP, Nitrobenzene | [8] |

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classic method for aryl-aryl bond formation that proceeds via a diazonium salt intermediate.[9] This reaction typically involves the diazotization of an aniline derivative, followed by its reaction with an aromatic compound in the presence of a base.[9] While it offers a direct route to unsymmetrical biaryls, the yields are often low to moderate due to competing side reactions of the highly reactive diazonium salt.[9]

For the synthesis of this compound, this pathway could involve the diazotization of 4-amino-N-acetyl-aniline (to protect the amino group) and its subsequent reaction with benzoic acid or an ester thereof.

Illustrative Synthetic Scheme (Gomberg-Bachmann Reaction):

Figure 3: General workflow for the Gomberg-Bachmann reaction.

Experimental Protocol (General Procedure for Gomberg-Bachmann Reaction):

The following is a general procedure that can be adapted for this synthesis.

Materials:

-

Protected 4-aminoaniline (e.g., 4-acetamidoaniline)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Benzoic acid

-

Sodium hydroxide (NaOH)

Procedure:

-

Diazotization: Dissolve the protected 4-aminoaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Coupling: In a separate vessel, dissolve benzoic acid in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the benzoic acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Perform the necessary deprotection steps for the amino and carboxylic acid groups.

-

Purify the final product by recrystallization or column chromatography.

Quantitative Data Summary (Gomberg-Bachmann Reaction):

| Parameter | Value/Range | Reference |

| Yield | Generally < 40% | [9] |

| Reaction Temperature | 0-25 °C | [7] |

| Reaction Time | Several hours | [7] |

| Base | NaOH, KOH | [9] |

| Solvent | Water, Benzene/Water | [7][9] |

Comparison of Synthetic Pathways

| Pathway | Advantages | Disadvantages | Key Considerations |

| Suzuki-Miyaura Coupling | High yields, excellent functional group tolerance, mild reaction conditions, wide availability of boronic acids. | Palladium catalysts can be expensive, potential for palladium contamination in the final product. | Catalyst selection, base, and solvent are crucial for optimal results. Protecting groups may sometimes be required.[1][2] |

| Ullmann Condensation | Utilizes readily available starting materials, copper is less expensive than palladium. | Often requires harsh reaction conditions (high temperatures), yields can be variable, may require stoichiometric amounts of copper. | Ligand selection can improve reaction conditions and yields. A nitro-group reduction strategy is often employed.[8] |

| Gomberg-Bachmann Reaction | Simple procedure, does not require metal catalysts. | Generally low yields, formation of side products, requires careful handling of diazonium salts. | Strict temperature control during diazotization is critical. Protecting groups are necessary.[9] |

Conclusion

The synthesis of this compound can be successfully achieved through several well-established synthetic methodologies. For researchers and drug development professionals, the Suzuki-Miyaura coupling generally represents the most efficient and versatile approach due to its high yields, mild reaction conditions, and broad functional group tolerance. While the Ullmann condensation and Gomberg-Bachmann reaction offer alternative routes, they often present challenges in terms of harsh conditions and lower yields, respectively.

The selection of the optimal synthetic pathway will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials and catalysts, and the specific requirements for product purity. Careful consideration of protecting group strategies is also essential to manage the reactive amino and carboxylic acid functionalities throughout the synthetic sequence. This guide provides the foundational knowledge and practical considerations necessary for the successful synthesis of this important chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. jocpr.com [jocpr.com]

- 4. media.neliti.com [media.neliti.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Data of 4'-Aminobiphenyl-2-carboxylic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-aminobiphenyl-2-carboxylic acid, a molecule of interest in proteomics research.[1] The document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

-

IUPAC Name: 2-(4-aminophenyl)benzoic acid[2]

-

Molecular Weight: 213.23 g/mol [2]

-

CAS Number: 25829-61-2[1]

Spectroscopic Data

While experimental spectra for this compound are not widely published, the following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically around 10-13 ppm.[3] The protons of the two aromatic rings will be in the range of 6.5-8.0 ppm. The amine protons are expected to produce a broad singlet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | br s | 1H | Carboxylic acid (-COOH) |

| ~7.8 - 8.0 | d | 1H | Aromatic CH (ortho to COOH) |

| ~7.2 - 7.6 | m | 3H | Aromatic CH |

| ~7.0 - 7.2 | d | 2H | Aromatic CH (ortho to NH₂) |

| ~6.6 - 6.8 | d | 2H | Aromatic CH (meta to NH₂) |

| ~5.0 - 5.5 | br s | 2H | Amine (-NH₂) |

d = doublet, m = multiplet, br s = broad singlet

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will show distinct signals for the carboxylic acid carbon, and the twelve aromatic carbons. The carbonyl carbon of the carboxylic acid is expected in the downfield region of 165-185 ppm.[4]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | Carboxylic acid (-C OOH) |

| ~145 - 150 | Aromatic C (C-NH₂) |

| ~140 - 145 | Aromatic C (quaternary) |

| ~130 - 135 | Aromatic C (quaternary) |

| ~125 - 130 | Aromatic CH |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 | Aromatic CH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, the N-H bonds of the amine, and the C-H and C=C bonds of the aromatic rings. Carboxylic acids typically show a very broad O-H stretching band from 2500 to 3300 cm⁻¹.[5][6] The C=O stretching vibration of the carboxylic acid will appear as a strong absorption between 1710 and 1760 cm⁻¹.[5][6]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine |

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |

| 3000 - 3100 | C-H stretch | Aromatic |

| 1690 - 1760 | C=O stretch | Carboxylic Acid |

| 1580 - 1620 | C=C stretch | Aromatic |

| 1500 - 1550 | N-H bend | Primary Amine |

| 1210 - 1320 | C-O stretch | Carboxylic Acid |

| 690 - 900 | C-H bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7][8]

| m/z Value | Interpretation |

| 213 | Molecular ion [M]⁺ |

| 196 | Loss of -OH group [M-17]⁺ |

| 168 | Loss of -COOH group [M-45]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance series, operating at a proton frequency of 400 MHz or higher.[9]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[10]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[11]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.[12]

-

Place the sample pellet in the sample holder.

-

Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[13]

-

Further dilute this stock solution to a final concentration of about 10 µg/mL with a solvent compatible with ESI-MS.[13]

-

If necessary, filter the final solution to remove any particulates.[13]

-

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.[14]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For this compound, positive ion mode is likely to yield the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan over an appropriate m/z range to detect the molecular ion and expected fragments.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C13H11NO2 | CID 611615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tutorchase.com [tutorchase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. GCMS Section 6.12 [people.whitman.edu]

- 9. rsc.org [rsc.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4'-Aminobiphenyl-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 4'-aminobiphenyl-2-carboxylic acid, specifically its melting point and solubility. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound is of interest.

Core Physical Properties

This compound, also known by its IUPAC name 2-(4-aminophenyl)benzoic acid, is a biphenyl derivative containing both a carboxylic acid and an amino functional group. These groups significantly influence its physical characteristics, such as its melting point and solubility, which are critical parameters in its purification, formulation, and application in various scientific contexts.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of this compound.

| Physical Property | Value | Source |

| Melting Point | 215-216 °C | [1][2] |

| Solubility | Data not available | [1] |

Experimental Protocols

The determination of the physical properties of a compound like this compound relies on standardized and meticulous experimental procedures. The following sections detail the methodologies for determining the melting point and solubility of a solid organic compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental physical property used for identification and as an indicator of purity.

Methodology: Capillary Method

A common and reliable method for determining the melting point of a solid organic compound is the capillary method, often performed using a melting point apparatus.

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology: Qualitative Solubility Tests

A series of qualitative tests can be performed to determine the solubility of this compound in various solvents. This provides insight into its polarity and the nature of its functional groups.

-

Solvent Selection: A range of solvents with varying polarities and pH is selected. Common choices include water, 5% HCl, 5% NaOH, 5% NaHCO₃, and organic solvents like ethanol and diethyl ether.

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the chosen solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all.

-

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups.

-

Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group (carboxylic acid).

-

Solubility in 5% HCl points to a basic functional group (amine).

-

Solubility in organic solvents like ethanol suggests a degree of organic character.

-

References

A Comprehensive Technical Guide to Aminobiphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobiphenyl carboxylic acid derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their structural motif, featuring a biphenyl core functionalized with both an amino and a carboxylic acid group, provides a versatile scaffold for the design and development of novel therapeutic agents. These derivatives have garnered considerable attention for their potential as anti-cancer agents, carbonic anhydrase inhibitors, and modulators of key cellular signaling pathways. This in-depth technical guide provides a comprehensive review of the current literature on aminobiphenyl carboxylic acid derivatives, with a focus on their synthesis, quantitative biological data, detailed experimental protocols, and the molecular pathways they influence.

Synthesis of Aminobiphenyl Carboxylic Acid Derivatives

The synthesis of aminobiphenyl carboxylic acid derivatives predominantly relies on modern cross-coupling methodologies, with the Suzuki-Miyaura and Chan-Lam couplings being the most prominent. These methods allow for the efficient construction of the core biphenyl structure from readily available starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, making it ideal for the synthesis of biphenyl scaffolds.[1][2] The reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide or triflate. For the synthesis of aminobiphenyl carboxylic acids, this can be approached in several ways, often involving the coupling of a bromo- or iodo-aminobenzene derivative with a carboxyphenylboronic acid, or vice versa. The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate or sodium carbonate, in a mixed solvent system like 1,4-dioxane and water.[3]

Chan-Lam Coupling

The Chan-Lam coupling offers an alternative approach, particularly for the formation of carbon-nitrogen bonds. This copper-catalyzed reaction couples an aryl boronic acid with an amine.[2] While less common for the direct formation of the biphenyl C-C bond in this context, it can be a valuable tool for introducing the amino group onto a pre-formed biphenyl carboxylic acid scaffold. The reaction is often carried out under mild conditions, using a copper salt like copper(II) acetate and a ligand such as pyridine, and is tolerant of a wide range of functional groups.[4][5]

Other Synthetic Strategies

In addition to cross-coupling reactions, other synthetic strategies include the modification of pre-existing biphenyl structures. For instance, the reduction of a nitro group on a nitrobiphenyl carboxylic acid to an amino group is a common final step in many synthetic routes. This reduction can be achieved using various reagents, including catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or using reducing agents like hydrazine hydrate in the presence of a catalyst.[6][7]

Biological Activities and Therapeutic Potential

Aminobiphenyl carboxylic acid derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anti-cancer agents and enzyme inhibitors.

Anti-Cancer Activity

Numerous studies have demonstrated the cytotoxic effects of aminobiphenyl carboxylic acid derivatives against various cancer cell lines. The mechanism of action is often multifaceted and can involve the modulation of key signaling pathways that are dysregulated in cancer.

Quantitative Anti-Cancer Data

The anti-cancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for various aminobiphenyl carboxylic acid derivatives against different cancer cell lines.

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | 10.14 ± 2.05 | [8] |

| MDA-MB-231 | 10.78 ± 2.58 | [8] | ||

| 1b | 1-(4'-benzyloxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | 9.92 ± 0.97 | [8] |

| MDA-MB-231 | 9.54 ± 0.85 | [8] | ||

| 2a | Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) | HCT-116 | Not specified, but efficacious in xenograft models | [5] |

| NCI-H460 | Not specified, but efficacious in xenograft models | [5] | ||

| 3a | 4'-Hydroxybiphenyl-4-carboxylic acid derivative S4 | HCT-116 | Comparable to Erlotinib | [9] |

Carbonic Anhydrase Inhibition

Certain aminobiphenyl sulfonamide derivatives, which are structurally related to the carboxylic acid compounds, have shown potent inhibitory activity against carbonic anhydrases (CAs).[4] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer. The sulfonamide group in these derivatives is crucial for their inhibitory activity.

Signaling Pathways and Mechanisms of Action

The biological effects of aminobiphenyl carboxylic acid derivatives are intrinsically linked to their ability to modulate intracellular signaling pathways. The NF-κB and PI3K/Akt pathways, which are central to cell survival, proliferation, and inflammation, have been identified as potential targets.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Some biphenyl derivatives have been shown to inhibit NF-κB signaling.[10][11] While direct evidence for aminobiphenyl carboxylic acid derivatives is still emerging, a plausible mechanism involves the inhibition of the IκB kinase (IKK) complex, which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[10][12] Some studies on related compounds suggest that aminobiphenyl carboxylic acid derivatives may exert their anti-cancer effects by inhibiting key components of this pathway, such as Akt phosphorylation.[13][14] A reduction in phosphorylated Akt (p-Akt) would prevent the downstream signaling that promotes cell survival and proliferation.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of aminobiphenyl carboxylic acid derivatives, based on procedures reported in the literature.

General Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic Acid Derivatives via Suzuki-Miyaura Coupling[3]

Procedure:

-

To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.0 equivalent) and potassium carbonate (1.0 equivalent).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) to the mixture.

-

Stir the resulting reaction mixture at 80 °C for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate (2 x volume of water).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired biphenyl carboxylic acid derivative.

Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid[6][7]

Procedure:

-

Dissolve 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid (1.0 equivalent) in a mixed solvent of water and ethanol.

-

Add ferric hydroxide and silica gel to the solution and mix well.

-

At a controlled temperature of 20-30 °C, add hydrazine hydrate and stir for 30 minutes.

-

Increase the temperature to 50 °C and continue the reaction for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter.

-

Adjust the pH of the filtrate to 4.5 with formic acid and stir for 2 hours.

-

Filter the resulting precipitate, wash with a small amount of ethanol, and dry to obtain 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

In Vitro Anti-Cancer Activity Assessment (MTT Assay)[8]

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]

- 8. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [snv63.ru]

- 10. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting PI3K/Akt/Nrf2 pathway by glabridin alleviates acetaminophen-induced hepatic injury in rats - Arabian Journal of Chemistry [arabjchem.org]

- 14. Niacin activates the PI3K/Akt cascade via PKC- and EGFR-transactivation-dependent pathways through hydroxyl-carboxylic acid receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-aminophenyl)benzoic acid: Synthesis, Properties, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-aminophenyl)benzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document details its chemical identity, methods of synthesis, and explores its potential biological activities based on structurally related compounds.

Chemical Identity and Properties

IUPAC Name: 2-(4-aminophenyl)benzoic acid

This compound is also known by several synonyms, reflecting its structural features as a derivative of both benzoic acid and aniline linked in a biphenyl system.

Synonyms:

-

4'-Amino-[1,1'-biphenyl]-2-carboxylic acid[1]

-

4'-Amino-biphenyl-2-carbonsaeure

Chemical Structure:

Caption: Chemical structure of 2-(4-aminophenyl)benzoic acid.

Physicochemical Properties:

The following table summarizes key physicochemical properties of 2-(4-aminophenyl)benzoic acid.

| Property | Value | Reference |

| CAS Number | 25829-61-2 | |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.24 g/mol | |

| Melting Point | 215-216 °C | |

| Boiling Point (Predicted) | 391.4 ± 17.0 °C | |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ |

Synthesis of 2-(4-aminophenyl)benzoic acid

The synthesis of 2-(4-aminophenyl)benzoic acid can be achieved through modern cross-coupling reactions, which are highly efficient for the formation of carbon-carbon bonds in biaryl systems. The Suzuki-Miyaura coupling and the Ullmann condensation are two prominent methods applicable to this synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biphenyl derivatives. This reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of 2-(4-aminophenyl)benzoic acid.

Detailed Experimental Protocol (Adapted from a similar synthesis):

This protocol is adapted from the synthesis of biphenyl carboxylic acid derivatives and provides a representative procedure.

Materials:

-

2-bromobenzoic acid

-

4-aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2-bromobenzoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add 4-aminophenylboronic acid (1.1 eq) and potassium carbonate (2.0 eq).

-

De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(4-aminophenyl)benzoic acid.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl linkages, typically involving copper-catalyzed coupling of two aryl halides. A modified version, the Ullmann-type reaction, can be used to couple an aryl halide with an amine.

Reaction Scheme:

Caption: Ullmann condensation for the synthesis of 2-(4-aminophenyl)benzoic acid.

General Experimental Considerations:

-

Catalyst: Copper(I) iodide (CuI) is a common catalyst, often used in conjunction with a ligand such as phenanthroline or N,N'-dimethylethylenediamine.

-

Base: A strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically required.

-

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are often used.

-

Temperature: The reaction generally requires elevated temperatures, often in the range of 100-200 °C.

The choice between Suzuki-Miyaura and Ullmann reactions will depend on the availability of starting materials, desired reaction conditions, and scalability. The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and broader functional group tolerance.

Potential Therapeutic Applications and Biological Activity

While specific biological data for 2-(4-aminophenyl)benzoic acid is limited in publicly available literature, the structurally related class of compounds, 2-(4-aminophenyl)benzothiazoles, has been extensively studied for its potent and selective antitumor activity.[1][2][3] These findings provide a strong rationale for investigating the therapeutic potential of 2-(4-aminophenyl)benzoic acid.

Antitumor Activity of Structurally Related Compounds

Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated significant growth-inhibitory effects against a range of human cancer cell lines, including breast, ovarian, and glioma cell lines.[1][4]

Quantitative Bioactivity Data for 2-(4-aminophenyl)benzothiazole Derivatives:

The following table summarizes the in vitro antitumor activity of 2-(4-aminophenyl)benzothiazole and its derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |

| 2-(4-aminophenyl)benzothiazole | MCF-7 | Breast | nM range | [1][3] |

| 2-(4-aminophenyl)benzothiazole | MDA-MB-468 | Breast | nM range | [1][3] |

| 2-(4-aminophenyl)benzothiazole | IGROV1 | Ovarian | < 0.01 | [4] |

| 2-(4-aminophenyl)benzothiazole | SK-OV-3 | Ovarian | > 10 | [4] |

The high potency and selectivity of these related compounds suggest that 2-(4-aminophenyl)benzoic acid could also exhibit valuable anticancer properties.

Proposed Mechanism of Action: Insights from 2-(4-aminophenyl)benzothiazoles

The antitumor mechanism of 2-(4-aminophenyl)benzothiazoles is believed to involve metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive metabolites that can bind to cellular macromolecules, including DNA, leading to cell cycle arrest and apoptosis.

Proposed Signaling Pathway for the Antitumor Activity:

The following diagram illustrates the proposed signaling pathway for the antitumor effects of 2-(4-aminophenyl)benzothiazole derivatives, which may be relevant for 2-(4-aminophenyl)benzoic acid.

Caption: Proposed mechanism of action for 2-(4-aminophenyl)benzoic acid based on related compounds.

Potential as an Anti-inflammatory Agent

Given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs) that possess a biphenyl scaffold, 2-(4-aminophenyl)benzoic acid may also exhibit anti-inflammatory properties. The mechanism could involve the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways such as NF-κB. Further investigation is warranted to explore this potential therapeutic application.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 2-(4-aminophenyl)benzoic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 2-(4-aminophenyl)benzoic acid on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, HCT116)

-

2-(4-aminophenyl)benzoic acid

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of 2-(4-aminophenyl)benzoic acid in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

2-(4-aminophenyl)benzoic acid is a versatile biphenyl derivative with a straightforward synthetic route via modern cross-coupling reactions. Based on the significant antitumor activity of structurally related 2-(4-aminophenyl)benzothiazoles, this compound represents a promising scaffold for the development of novel therapeutic agents. Further investigation into its biological activities, particularly its anticancer and anti-inflammatory potential, is highly encouraged. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

- 1. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Safety of Aminobiphenyls: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the health and safety considerations paramount for researchers, scientists, and drug development professionals working with aminobiphenyl compounds. Due to their carcinogenic potential, particularly 4-aminobiphenyl, stringent safety protocols and a thorough understanding of their toxicological profiles are essential. This document outlines the known hazards, safe handling procedures, and relevant experimental protocols to ensure a secure research environment.

Aminobiphenyl and its isomers, primarily 2-aminobiphenyl and 3-aminobiphenyl, are utilized in various research and development applications, including as intermediates in the synthesis of dyes and pharmaceuticals. However, their structural similarity to the potent human bladder carcinogen 4-aminobiphenyl necessitates careful handling and a comprehensive understanding of their distinct toxicological profiles.

Toxicological Profile and Hazard Identification

The toxicity of aminobiphenyl compounds varies significantly between isomers. 4-Aminobiphenyl is a known human carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), primarily targeting the urinary bladder.[1] In contrast, 2-aminobiphenyl is suspected of causing cancer and is classified as a Category 2 carcinogen, with studies showing it can induce hemangiosarcomas in female mice.[2] 3-Aminobiphenyl is considered at most a weak carcinogen.[3][4]

The primary routes of exposure to aminobiphenyl compounds are inhalation and ingestion.[2] Acute exposure can lead to symptoms such as headache, lethargy, and cyanosis.

Quantitative Toxicological Data

The following tables summarize key toxicological data for 2-aminobiphenyl and 3-aminobiphenyl, providing a basis for risk assessment in a laboratory setting.

| Parameter | Value | Species | Route | Reference |

| 2-Aminobiphenyl | ||||

| LD50 | 2340 mg/kg | Rat | Oral | [2] |

| LD50 | 1020 mg/kg | Rabbit | Oral | |

| 3-Aminobiphenyl | ||||

| LD50 | 789.2 mg/kg | Rat | Oral | [5] |

Safe Handling and Emergency Protocols

Given the hazardous nature of aminobiphenyls, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

All work with aminobiphenyl compounds should be conducted in a designated area, within a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ensure adequate ventilation in all storage and handling areas.

Personal Protective Equipment (PPE):

-

Wear appropriate protective clothing, including lab coats, to prevent skin exposure.

-

Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn at all times. For normal use, nitrile gloves with a thickness of 11-13 mil are recommended, with a breakthrough time of approximately one hour. For direct contact or spill cleanup, butyl rubber gloves (12-15 mil) with a breakthrough time exceeding four hours are advised.[7]

-

Safety goggles or a face shield are essential to prevent eye contact.

Handling Procedures:

-

Avoid the formation of dust and aerosols. When weighing and transferring solid compounds, use a spatula within a ventilated balance enclosure or glove box.[6]

-

If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[6]

-

Do not eat, drink, or smoke in areas where aminobiphenyls are handled.[6]

Storage:

-

Store aminobiphenyl compounds in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area.[6]

-

Long-term storage at -20°C is recommended for some derivatives like 3-Aminobiphenyl-d9.[6]

-

Store away from incompatible materials such as strong oxidants.

Spill and Emergency Procedures:

-

Minor Spills: Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed, labeled container for disposal.[2]

-

Major Spills: Evacuate the area and alert the appropriate emergency response team.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

In all cases of exposure, seek immediate medical attention.

Experimental Protocols

Detailed methodologies are crucial for assessing the toxicological properties of aminobiphenyl compounds. The following are summaries of key experimental protocols.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method to assess the mutagenic potential of a chemical.

-

Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations.[2]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This is critical as some compounds only become mutagenic after metabolism.[2]

-

Procedure:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO).

-

Mix a small amount of the test compound solution with the bacterial culture and, if required, the S9 mix.

-

Pour the mixture onto a minimal glucose agar plate, which lacks the essential amino acid for bacterial growth (e.g., histidine for S. typhimurium).

-

Incubate the plates at 37°C for 48-72 hours.[2]

-

-

Evaluation: A mutagenic compound will cause the bacteria to revert to a state where they can synthesize the necessary amino acid, leading to colony formation. A significant, dose-dependent increase in the number of revertant colonies compared to control plates indicates a mutagenic effect.[2] Studies have shown that only 4-aminobiphenyl exhibits mutagenicity in the Ames test and only in the presence of a metabolic activation system.[3]

In Vitro Micronucleus Assay

This assay is employed to detect chromosomal damage.

-

Cell Lines: Use human or other mammalian cell lines (e.g., Chinese Hamster Ovary - CHO, TK6) or primary human peripheral blood lymphocytes.

-

Procedure:

-

Culture the cells and expose them to various concentrations of the test compound for a defined period (e.g., 3 to 24 hours), both with and without metabolic activation (S9).

-

After exposure, treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells.

-

-

Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates the test compound has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.

Inhalation Toxicity Study

These studies are essential for assessing the effects of airborne exposure.

-

Animal Species: Select an appropriate animal model, typically rodents.

-

Exposure System: Utilize inhalation chambers designed for either whole-body or nose-only exposure. The choice depends on the nature of the test article and the study's objective.[8]

-

Exposure Conditions:

-

Observations:

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of aminobiphenyls is crucial for risk assessment and the development of potential interventions.

Metabolic Activation of 4-Aminobiphenyl

The carcinogenicity of 4-aminobiphenyl is dependent on its metabolic activation to reactive intermediates that can form DNA adducts.

Caption: Metabolic activation pathway of 4-aminobiphenyl leading to bladder cancer.

2-Aminobiphenyl Induced COX-2 Expression

Research has indicated that 2-aminobiphenyl can up-regulate the expression of cyclooxygenase-2 (COX-2), an enzyme associated with carcinogenesis, in bladder cancer cells. This process is mediated by reactive oxygen species (ROS) and the mitogen-activated protein kinase (MAPK) signaling pathway.[11]

Caption: Signaling pathway of 2-aminobiphenyl-induced COX-2 expression in bladder cancer cells.

Safe Handling Workflow

A systematic workflow is essential for minimizing exposure risk during the handling of aminobiphenyl compounds.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. benchchem.com [benchchem.com]

- 3. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 9. env.go.jp [env.go.jp]

- 10. scribd.com [scribd.com]

- 11. Cyclooxygenase-2 expression is up-regulated by 2-aminobiphenyl in a ROS and MAPK-dependent signaling pathway in a bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations of 4'-Aminobiphenyl-2-Carboxylic Acid Molecular Orbitals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to calculate the molecular orbitals of 4'-aminobiphenyl-2-carboxylic acid. Due to the limited availability of published research specifically on this compound, this guide draws upon established computational methodologies and data from structurally analogous compounds, namely biphenyl-4-carboxylic acid and 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. This approach provides a robust framework for understanding the electronic properties and molecular orbital characteristics of the target molecule.

Introduction to Molecular Orbital Theory in Drug Development

Molecular orbital (MO) theory is a fundamental component of computational chemistry that describes the wave-like behavior of electrons in molecules. In the context of drug development, understanding the electronic structure of a potential drug candidate, such as this compound, is crucial. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity, stability, and electronic transitions.[1] These parameters are critical for predicting a molecule's pharmacokinetic and pharmacodynamic properties, including its interaction with biological targets.

Computational Methodologies

The primary computational method for investigating the molecular orbitals of organic molecules is Density Functional Theory (DFT).[2][3] This approach has been successfully applied to various biphenyl derivatives to elucidate their electronic properties.[2][3]

Experimental Protocol: Density Functional Theory (DFT) Calculations

A representative protocol for calculating the molecular orbitals of a biphenyl carboxylic acid derivative, based on studies of similar compounds, is as follows:

-

Molecular Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound. This is typically performed using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-311+G(d,p) or 6-311++G(d,p).[2][3][4] This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Analysis: With the optimized geometry, the molecular orbitals (HOMO, LUMO, etc.) and their corresponding energies are calculated. This analysis provides information about the electron density distribution and the regions of the molecule most likely to be involved in chemical reactions.

-